molecular formula C10H20ClN B1432864 3-(Cyclobutylmethyl)piperidine hydrochloride CAS No. 1803606-42-9

3-(Cyclobutylmethyl)piperidine hydrochloride

Cat. No. B1432864
CAS RN: 1803606-42-9
M. Wt: 189.72 g/mol
InChI Key: NLGJNHAAPVQPEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Cyclobutylmethyl)piperidine hydrochloride is a chemical compound with the molecular formula C10H20ClN . It has a molecular weight of 189.72 g/mol . This product is intended for research use only.


Synthesis Analysis

Piperidine derivatives are synthesized through various methods. For instance, one efficient method involves the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Other methods include the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of 3-(Cyclobutylmethyl)piperidine hydrochloride consists of 10 carbon atoms, 20 hydrogen atoms, 1 nitrogen atom, and 1 chlorine atom .

Scientific Research Applications

Synthesis and Structural Analysis

  • Advanced Building Blocks for Drug Discovery : Research demonstrates the synthesis of azetidine-based isosteres of piperidine, which includes 3-(Cyclobutylmethyl)piperidine, highlighting their potential as building blocks in drug discovery due to their larger size and increased conformational flexibility (Feskov et al., 2019).

Chemical Properties and Synthesis

  • Cytotoxic and Anticancer Agents : A study synthesized 1-aryl-5-diethylamino-1-penten-3-one hydrochlorides, including compounds similar to 3-(Cyclobutylmethyl)piperidine, displaying significant cytotoxicity towards various cells and potential as anticancer agents (Dimmock et al., 1998).

Pharmacological Applications

  • Metabolic Activity in Obese Rats : Research on a compound structurally related to 3-(Cyclobutylmethyl)piperidine hydrochloride showed its potential in reducing food intake and weight gain in obese rats, indicating its metabolic activity and possible applications in weight management (Massicot, Steiner, & Godfroid, 1985).
  • H2-Receptor Antagonism and Gastrointestinal Applications : Another study on a structurally related compound explored its role as an H2-receptor antagonist, indicating potential applications in treating gastrointestinal disorders and ulcers (Kijima et al., 1998).

Synthesis Techniques and Chemical Analysis

  • Stereoselective Synthesis : Research on the stereoselective synthesis of piperidines, closely related to 3-(Cyclobutylmethyl)piperidine, contributes to the understanding of chemical reactions and synthesis techniques in medicinal chemistry (Cariou & Snaith, 2006).

Clinical Implications

  • Analgesic Properties : A study on 1-acyl-3-aminomethylureas, including compounds similar to 3-(Cyclobutylmethyl)piperidine hydrochloride, highlights their analgesic effects, although with notable side effects, indicating potential clinical applications (Spielman & Richards, 1946).

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, the future directions in the study of 3-(Cyclobutylmethyl)piperidine hydrochloride and similar compounds may involve further exploration of their synthesis methods, pharmacological applications, and potential roles in drug design and discovery .

properties

IUPAC Name

3-(cyclobutylmethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N.ClH/c1-3-9(4-1)7-10-5-2-6-11-8-10;/h9-11H,1-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLGJNHAAPVQPEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Cyclobutylmethyl)piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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